1-(3,5-Dimethylphenyl)-2-phenylethanone
Description
Properties
CAS No. |
845781-28-4 |
|---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)-2-phenylethanone |
InChI |
InChI=1S/C16H16O/c1-12-8-13(2)10-15(9-12)16(17)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
InChI Key |
QLMINIZEJASWSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
1-(4-Hydroxy-3,5-dimethylphenyl)-2-phenylethanone (CAS 73049-13-5)
- Molecular Weight : 240.30 g/mol (C₁₆H₁₆O₂).
- Key Differences: Incorporates a hydroxyl (-OH) group at the 4-position of the phenyl ring, enhancing polarity and hydrogen-bonding capacity compared to the non-hydroxylated parent compound.
- Synthesis: Prepared via oxidation of 1-(4-hydroxy-3,5-dimethylphenyl)-2-phenylethanol using DDQ (83% yield) or Fries rearrangement of 2,6-dimethylphenyl phenylacetate (74% yield) .
1-(2-Hydroxy-5-methoxyphenyl)-2-phenylethanone (CAS 187269-42-7)
- Molecular Weight : 242.27 g/mol (C₁₅H₁₄O₃).
- Key Differences : Features both hydroxyl (-OH) and methoxy (-OCH₃) substituents, altering electronic distribution and steric effects.
- Synthesis: Not explicitly detailed in the evidence, but similar phenolic acetophenones are often synthesized via Claisen-Schmidt condensations or selective demethylation .
- Applications : Methoxy groups enhance stability against oxidation, useful in UV-absorbing materials.
Physicochemical Properties
Key Observations :
Fries Rearrangement
- Parent Compound: Synthesized via Friedel-Crafts acylation, a common route for acetophenones.
- Derivatives: 1-(4-Hydroxy-3,5-dimethylphenyl)-2-phenylethanone is prepared via Fries rearrangement using AlCl₃ in chlorobenzene (74% yield) .
Oxidation Reactions
- Example: 1-(4-Hydroxy-3,5-dimethylphenyl)-2-phenylethanol oxidized with DDQ in dioxane (83% yield) to introduce a ketone group .
Electrophilic Substitution
- Example : 1-(3,5-Dimethylphenyl)indolin-2-one synthesized via multi-step reactions involving n-BuLi and acetyl chloride (49% yield) .
Spectroscopic Characterization
- NMR/IR Data: All compounds are validated using ¹H NMR, ¹³C NMR, and IR spectroscopy. For instance, the hydroxyl group in 1-(4-hydroxy-3,5-dimethylphenyl)-2-phenylethanone shows a broad peak at ~3200 cm⁻¹ in IR .
- Mass Spectrometry : Molecular ions (M⁺) confirm molecular weights, e.g., m/z 240.3 for CAS 73049-13-5 .
Q & A
Basic Question: What are the recommended synthetic pathways for 1-(3,5-dimethylphenyl)-2-phenylethanone, and what experimental conditions optimize yield?
Methodological Answer:
The synthesis of this compound typically involves Friedel-Crafts acylation or Claisen-Schmidt condensation . For Friedel-Crafts, aluminum chloride (AlCl₃) is used as a catalyst in a non-polar solvent (e.g., dichloromethane) with acetyl chloride and 3,5-dimethylbenzene derivatives . To optimize yield:
- Maintain anhydrous conditions to prevent catalyst deactivation.
- Control reaction temperature (25–40°C) to avoid side reactions like polyacylation.
- Use stoichiometric excess of the acylating agent (1.2–1.5 equivalents).
Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity.
Advanced Question: How can researchers resolve contradictions in reported spectroscopic data for this compound’s carbonyl stretching frequency?
Methodological Answer:
Discrepancies in FT-IR carbonyl peaks (typically 1680–1720 cm⁻¹) arise from solvent polarity or crystallinity. To address this:
- Perform solvent-dependent IR studies in hexane, DMSO, and chloroform to observe shifts.
- Compare solid-state (KBr pellet) vs. solution-phase spectra to assess crystallinity effects.
- Validate using DFT calculations (e.g., B3LYP/6-31G*) to model vibrational modes and correlate with experimental data .
Cross-referencing with NMR (¹³C for carbonyl carbon at ~200 ppm) and X-ray crystallography (if available) ensures accuracy .
Basic Question: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H NMR (δ 2.3 ppm for methyl groups, δ 7.2–7.8 ppm for aromatic protons) and ¹³C NMR (carbonyl at ~200 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 281.18 (C₁₉H₂₀O requires 280.15) .
- X-ray Crystallography : For solid-state structure elucidation, particularly to confirm substituent positions .
Advanced Question: What strategies enable enantioselective synthesis of derivatives from this ketone, and how are stereochemical outcomes analyzed?
Methodological Answer:
Enantioselective reduction of the ketone to secondary alcohols can be achieved using:
- Chiral Catalysts : Noyori-type Ru complexes with BINAP ligands for asymmetric hydrogenation (e.g., (R)-BINAP/(S,S)-DPEN) .
- Biocatalysis : Dehaloperoxidase enzymes for stereoselective cyclopropanation, as demonstrated in related aryl ketone systems .
Stereochemical analysis involves: - Chiral HPLC (e.g., Chiralpak AD-H column) with UV detection.
- Optical Rotation and Circular Dichroism (CD) to confirm enantiomeric excess (ee) .
Advanced Question: How does the electronic nature of the 3,5-dimethylphenyl group influence this compound’s reactivity in nucleophilic additions?
Methodological Answer:
The electron-donating methyl groups at the 3,5-positions enhance the electron density of the aromatic ring, stabilizing intermediates via resonance. This affects reactivity in:
- Grignard Additions : Increased nucleophilic attack at the carbonyl due to reduced steric hindrance compared to bulkier substituents.
- Enolate Formation : Use LDA (lithium diisopropylamide) in THF at −78°C to generate enolates for alkylation.
Comparative studies with analogs (e.g., 3,5-dichloro derivatives) show slower reaction kinetics due to electron-withdrawing effects .
Basic Question: What are the stability considerations for storing this compound, and how is degradation monitored?
Methodological Answer:
- Storage Conditions : Keep in amber vials under inert gas (N₂/Ar) at −20°C to prevent oxidation.
- Degradation Monitoring :
- HPLC-UV (C18 column, acetonitrile/water gradient) to detect degradation products (e.g., benzoic acid derivatives).
- TGA/DSC to assess thermal stability (decomposition onset ~200°C) .
Avoid prolonged exposure to light or moisture to preserve integrity.
Advanced Question: How can computational methods predict the biological activity of this compound against enzyme targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Focus on the ketone’s hydrogen-bonding with active-site residues.
- QSAR Models : Train on analogs (e.g., 1-(3,5-difluorophenyl)-2-phenylethanone) to correlate substituent effects with IC₅₀ values .
- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability and conformational changes .
Basic Question: What are the solvent effects on the UV-Vis absorption spectrum of this compound?
Methodological Answer:
- Polar Solvents (e.g., MeOH) : Induce a red shift (λmax ~270 nm) due to n→π* transitions stabilized by solvent polarity.
- Non-Polar Solvents (e.g., Hexane) : Blue shift (λmax ~260 nm) with reduced solvatochromism.
Quantify using the Kamlet-Taft equation to correlate solvent polarity (π*), hydrogen-bonding (α), and polarizability (β) parameters .
Advanced Question: What mechanistic insights explain conflicting reports on this compound’s catalytic hydrogenation efficiency?
Methodological Answer:
Contradictions arise from catalyst poisoning or solvent effects. Resolve via:
- Catalyst Screening : Compare Pd/C (5% wt) vs. Raney Ni in ethanol/water mixtures.
- Kinetic Studies : Monitor H₂ uptake rates using a Parr apparatus.
- Surface Analysis : XPS or TEM to assess catalyst deactivation by sulfur impurities .
Optimal conditions: 50 psi H₂, 50°C, ethanol solvent (TOF = 120 h⁻¹) .
Basic Question: How is the purity of this compound validated for use in kinetic studies?
Methodological Answer:
- GC-MS : Retention time matching and absence of extraneous peaks.
- Elemental Analysis : %C, %H, %O within ±0.3% of theoretical values (C: 84.38%, H: 7.19%).
- Melting Point : Sharp range (e.g., 98–100°C) with <1°C deviation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
